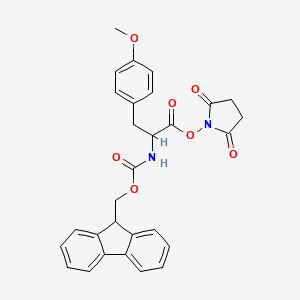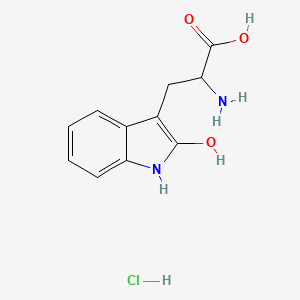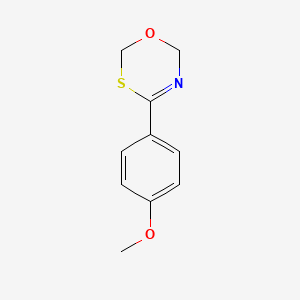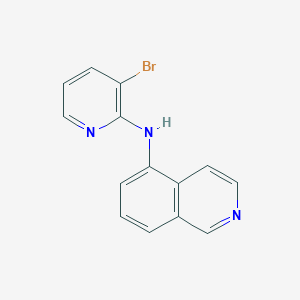
N-(3-bromopyridin-2-yl)isoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is a chemical compound with the molecular formula C14H10BrN3 It is a derivative of isoquinoline and pyridine, featuring a bromine atom at the 3-position of the pyridine ring and an amine group at the 5-position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopyridin-2-yl)isoquinolin-5-amine typically involves the coupling of 3-bromopyridine with isoquinolin-5-amine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromopyridine with a boronic acid derivative of isoquinolin-5-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromopyridin-2-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like toluene or DMF are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
N-(3-bromopyridin-2-yl)isoquinolin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromopyridin-2-yl)isoquinolin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, such as the bromine atom and amine group, can influence its binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-bromopyridine: A related compound with a similar pyridine structure but different functional groups.
N-(pyridin-2-yl)isoquinolin-5-amine: A compound with a similar isoquinoline and pyridine framework but lacking the bromine atom.
Uniqueness
N-(3-bromopyridin-2-yl)isoquinolin-5-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C14H10BrN3 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
N-(3-bromopyridin-2-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C14H10BrN3/c15-12-4-2-7-17-14(12)18-13-5-1-3-10-9-16-8-6-11(10)13/h1-9H,(H,17,18) |
Clave InChI |
QXXPPTVKHGTWOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)NC3=C(C=CC=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)
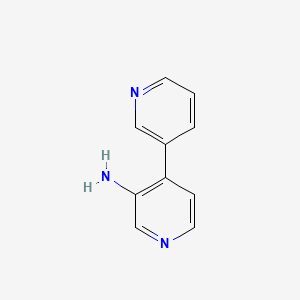
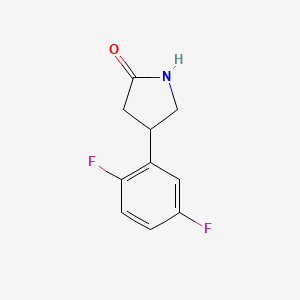
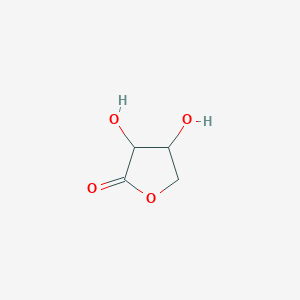
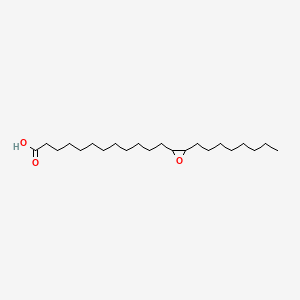

![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
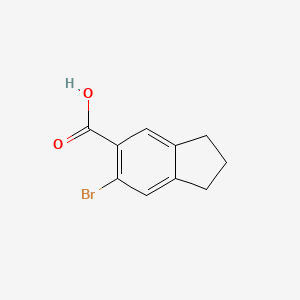
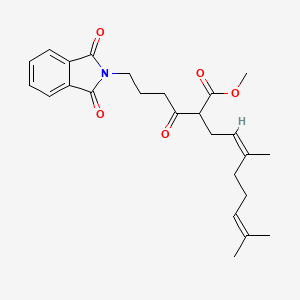
![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)
